molecular formula C13H11NO4 B13720466 6-Ethylquinoline-2,3-dicarboxylic acid CAS No. 92513-46-7

6-Ethylquinoline-2,3-dicarboxylic acid

Cat. No.: B13720466
CAS No.: 92513-46-7
M. Wt: 245.23 g/mol
InChI Key: KHLDJQJQUCADRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of quinoline-2,3-dicarboxylic acid, including its ethyl derivative, involves several steps. One common method involves the reaction of a dichlorosuccinate with an amine in an inert solvent at a temperature range of 25°C to reflux for about 1 to 24 hours. The resulting mixture is further reacted with aniline in an inert organic solvent containing an organic acid at a temperature of 25°C to 90°C for 1 to 24 hours. The final step involves the reaction with a Vilsmeier reagent in the presence of a hydrocarbon solvent or a chlorinated hydrocarbon solvent at 40°C to 110°C, followed by hydrolysis to yield quinoline-2,3-dicarboxylic acid .

Industrial Production Methods: Industrial production methods for 6-ethylquinoline-2,3-dicarboxylic acid are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Ethylquinoline-2,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-ethylquinoline-2,3-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Similar Compounds:

  • Quinoline-2,3-dicarboxylic acid
  • 6-Methylquinoline-2,3-dicarboxylic acid
  • 6-Propylquinoline-2,3-dicarboxylic acid

Comparison: this compound is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets .

Properties

92513-46-7

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

6-ethylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C13H11NO4/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18)

InChI Key

KHLDJQJQUCADRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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